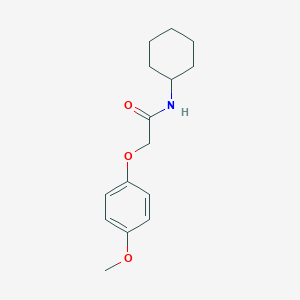
N-(2,4-dimethylphenyl)-2-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-propoxybenzamide, commonly known as DMPB, is a chemical compound that belongs to the family of benzamide derivatives. The compound has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
作用機序
The mechanism of action of DMPB involves its interaction with the TRPV1 receptor. DMPB binds to the receptor and inhibits its activity, leading to a decrease in the influx of calcium ions into the cell. This, in turn, leads to a decrease in the release of neurotransmitters such as substance P, which is involved in pain signaling.
Biochemical and Physiological Effects
DMPB has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that DMPB inhibits the activity of TRPV1 in a dose-dependent manner. In vivo studies have shown that DMPB has analgesic effects in various pain models, including thermal and mechanical pain. DMPB has also been shown to have anti-inflammatory effects in various animal models of inflammation.
実験室実験の利点と制限
One of the main advantages of using DMPB in lab experiments is its selectivity for the TRPV1 receptor. DMPB has been shown to have minimal off-target effects, making it an ideal tool for studying the physiological and pathological functions of this receptor. However, one of the limitations of using DMPB is its relatively low potency compared to other TRPV1 antagonists. This may limit its usefulness in certain experimental settings.
将来の方向性
There are several future directions for research on DMPB. One area of research is the development of more potent TRPV1 antagonists based on the structure of DMPB. Another area of research is the investigation of the role of TRPV1 in various physiological and pathological processes, including pain, inflammation, and cancer. Additionally, the potential use of DMPB as a therapeutic agent for these conditions warrants further investigation.
Conclusion
In conclusion, DMPB is a chemical compound that has potential applications in scientific research. Its unique chemical properties make it an ideal tool for studying the role of the TRPV1 receptor in various physiological and pathological processes. While there are limitations to its use, the future directions for research on DMPB are promising and warrant further investigation.
合成法
DMPB can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenyl isocyanate with 2-propoxyaniline in the presence of a suitable catalyst. The resulting product is then purified using standard chromatographic techniques. The purity of the final product can be confirmed using various spectroscopic techniques such as NMR, IR, and MS.
科学的研究の応用
DMPB has been extensively studied for its potential applications in scientific research. One of the primary uses of DMPB is as a tool compound to study the role of the TRPV1 receptor in various physiological processes. TRPV1 is a non-selective cation channel that is activated by various stimuli such as heat, capsaicin, and acid. DMPB has been shown to selectively inhibit the activity of TRPV1, making it an ideal tool for studying the physiological and pathological functions of this receptor.
特性
製品名 |
N-(2,4-dimethylphenyl)-2-propoxybenzamide |
|---|---|
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-4-11-21-17-8-6-5-7-15(17)18(20)19-16-10-9-13(2)12-14(16)3/h5-10,12H,4,11H2,1-3H3,(H,19,20) |
InChIキー |
SVLADUWCNSRCBO-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C)C |
正規SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















